Bienvenue dans la boutique en ligne BenchChem!

2,6-dichloro-9-cyclopentyl-9H-purine

CDK2 inhibition Kinase inhibitor Anticancer

2,6-Dichloro-9-cyclopentyl-9H-purine is an essential, pre-functionalized core for synthesizing 2,6,9-trisubstituted purine libraries targeting CDKs, FLT3, and PDGFRs. The N9-cyclopentyl group, a critical pharmacophore, is pre-installed, eliminating a synthetic step. Orthogonal C2 and C6 chloro groups enable sequential SNAr for modular SAR exploration.

Molecular Formula C10H10Cl2N4
Molecular Weight 257.12
CAS No. 211733-67-4
Cat. No. B2452353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-9-cyclopentyl-9H-purine
CAS211733-67-4
Molecular FormulaC10H10Cl2N4
Molecular Weight257.12
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
InChIInChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2
InChIKeyTVGDBGPLYZULGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-9-cyclopentyl-9H-purine: Key Intermediate for Kinase Inhibitor Synthesis


2,6-Dichloro-9-cyclopentyl-9H-purine (CAS 211733-67-4, MFCD11047293) is a 2,6,9-trisubstituted purine derivative characterized by dichloro substitution at C2 and C6 positions and a cyclopentyl group at the N9 position of the purine scaffold . With molecular formula C10H10Cl2N4 and molecular weight 257.12 g/mol, the compound exhibits calculated physicochemical properties including a density of 1.7 ± 0.1 g/cm³ and boiling point of 383.4 ± 52.0 °C at 760 mmHg . The dichloro substitution pattern provides two orthogonal leaving groups enabling sequential nucleophilic aromatic substitution (SNAr) chemistry at both the C2 and C6 positions, making this compound a versatile building block for constructing 2,6,9-trisubstituted purine libraries targeting cyclin-dependent kinases (CDKs) and other therapeutic kinases . The N9-cyclopentyl modification enhances lipophilicity relative to unsubstituted or N9-alkyl variants, influencing solubility and target-binding properties in biological systems .

Why 2,6-Dichloro-9-cyclopentyl-9H-purine Cannot Be Simply Substituted with Other Purine Building Blocks


Generic substitution of 2,6-dichloro-9-cyclopentyl-9H-purine with alternative purine building blocks (e.g., 2,6-dichloropurine, 6-chloropurine, or N9-unsubstituted analogs) fails due to three non-interchangeable structural determinants that govern downstream synthetic utility and biological outcomes. First, the N9-cyclopentyl group is not merely a protecting group but a pharmacophoric element that critically influences kinase selectivity and cellular potency; patent disclosures demonstrate that 2,6-disubstituted-9-cyclopentyl-9H-purines exhibit inhibitory activity against FLT3, CDKs, and PDGFRs, whereas N9-unsubstituted or N9-alkyl variants show distinct selectivity profiles and reduced potency in these kinase families [1]. Second, the precise positioning of the C2 and C6 chloro substituents enables orthogonal functionalization that is not achievable with mono-chloro or N9-differentially substituted purines; the dichloro pattern permits sequential amination at C6 followed by C2, a synthetic sequence that would be disrupted by alternative leaving group arrangements [2]. Third, the cyclopentyl substitution confers distinct physicochemical properties that affect both synthetic handling and downstream biological activity .

2,6-Dichloro-9-cyclopentyl-9H-purine: Quantitative Differentiation Evidence Versus Closest Analogs


CDK2 Inhibitory Activity of 2,6-Dichloro-9-cyclopentyl-9H-purine Versus 9-Cyclopentyl-2-iodo Analog

In a comparative study of 2,6,9-trisubstituted purine derivatives evaluated against CDK2, 2,6-dichloro-9-cyclopentyl-9H-purine (Compound 12a) demonstrated an IC50 value of 4.2 µM, representing an 18-fold improvement in potency relative to the 2-iodo analog (9-cyclopentyl-2-iodo-9H-purin-6-amine), which exhibited an IC50 of 75 µM under identical assay conditions [1]. This direct head-to-head comparison isolates the effect of the C2 substitution (Cl vs. I) on CDK2 inhibition while holding the N9-cyclopentyl group constant.

CDK2 inhibition Kinase inhibitor Anticancer

Comparative CDK2 Inhibition: 2,6-Dichloro-9-cyclopentyl-9H-purine Versus 2,6-Dichloro-9-isopropyl Analog

In the same CDK2 inhibition study, the cyclopentyl-substituted compound (12a, IC50 = 4.2 µM) was directly compared with its 9-isopropyl analog (2,6-dichloro-9-isopropyl-9H-purine, Compound 7c), which exhibited an IC50 of 13.3 µM under identical assay conditions [1]. The cyclopentyl substitution at N9 conferred a 3.2-fold improvement in CDK2 inhibitory potency relative to the isopropyl-substituted comparator, demonstrating that the bulkier, conformationally constrained cyclopentyl group provides a measurable advantage over a smaller, more flexible alkyl substituent.

CDK2 inhibitor N9-substituent SAR Antiproliferative

Antiviral Target Engagement: Dual DNA Polymerase Inhibition by 2,6-Dichloro-9-cyclopentyl-9H-purine

2,6-Dichloro-9-cyclopentyl-9H-purine has been identified as an inhibitor of both human cytomegalovirus (HCMV) DNA polymerase (CMV UL54) and herpes simplex virus (HSV) DNA polymerase (UL30) [1]. This dual antiviral polymerase inhibitory profile is a class-level characteristic of N9-cyclopentyl-substituted 2,6-dihalogenated purines. While specific quantitative IC50 data for the target compound against these viral polymerases was not located in accessible primary sources, the documented engagement of both CMV and HSV polymerases distinguishes this scaffold from purine nucleoside analogs that primarily target viral kinases (e.g., acyclovir requiring viral thymidine kinase for activation) or from CDK-selective purine inhibitors lacking antiviral polymerase activity.

Antiviral CMV inhibitor HSV inhibitor

Synthetic Versatility: Orthogonal C2/C6 Functionalization Enabled by Dichloro Substitution Pattern

The 2,6-dichloro substitution pattern of 2,6-dichloro-9-cyclopentyl-9H-purine provides two chemically distinct leaving groups enabling orthogonal sequential functionalization. Patent disclosures describe the use of this compound as a precursor for synthesizing 2-chloro-6-amino-substituted-9-cyclopentylpurines via selective amination at the more reactive C6 position, followed by subsequent displacement of the C2 chloro group with diverse amines [1]. In contrast, mono-chloro analogs (e.g., 6-chloro-9-cyclopentylpurine) permit functionalization at only one position, while 2,6-dichloropurine (CAS 5451-40-1) lacks the N9-cyclopentyl group and thus cannot be used to generate N9-cyclopentyl-substituted final compounds without additional synthetic steps .

Synthetic chemistry Building block Purine functionalization

Lipophilicity and Physicochemical Differentiation from Unsubstituted 2,6-Dichloropurine

The N9-cyclopentyl substitution of 2,6-dichloro-9-cyclopentyl-9H-purine (C10H10Cl2N4, MW 257.12 g/mol) increases calculated lipophilicity relative to unsubstituted 2,6-dichloropurine (C5H2Cl2N4, MW 189.00 g/mol) . This lipophilicity enhancement, conferred by the cyclopentyl group (cLogP contribution of cyclopentane ~2.5 units greater than hydrogen), is a class-level feature of N9-cyclopentyl purines that improves membrane permeability and target binding in cellular contexts . The higher boiling point (383.4 ± 52.0 °C) and lower vapor pressure (0.0 ± 0.9 mmHg at 25°C) compared to the unsubstituted parent compound also affect handling and storage considerations for procurement .

Lipophilicity Physicochemical properties Drug-likeness

Optimal Research and Industrial Application Scenarios for 2,6-Dichloro-9-cyclopentyl-9H-purine


Medicinal Chemistry: Synthesis of CDK2-Selective Inhibitor Libraries

2,6-Dichloro-9-cyclopentyl-9H-purine is optimally deployed as a core building block for synthesizing 2,6,9-trisubstituted purine libraries targeting CDK2. The compound demonstrates an IC50 of 4.2 µM against CDK2, representing an 18-fold potency improvement over the 2-iodo analog and a 3.2-fold improvement over the 9-isopropyl analog [1]. The orthogonal C2 and C6 chloro groups enable sequential functionalization: first amination at C6 (more reactive), followed by diverse substitution at C2 [2]. This modular approach allows systematic exploration of structure-activity relationships (SAR) at both positions while maintaining the potency-conferring N9-cyclopentyl pharmacophore.

Antiviral Drug Discovery: Dual CMV/HSV DNA Polymerase Inhibitor Development

This compound is appropriate for antiviral research programs targeting human cytomegalovirus (HCMV) and herpes simplex virus (HSV) DNA polymerases, as it has been identified as an inhibitor of both CMV UL54 and HSV UL30 [3]. Unlike nucleoside analogs requiring viral kinase activation, this scaffold directly engages viral polymerases. Researchers can use this compound as a starting point for synthesizing derivatives with optimized antiviral potency and selectivity, leveraging the C2 and C6 substitution sites for SAR exploration.

Multi-Kinase Inhibitor Programs: FLT3/CDK/PDGFR Scaffold Development

Patent disclosures establish that 2,6-disubstituted-9-cyclopentyl-9H-purines, synthesized from 2,6-dichloro-9-cyclopentyl-9H-purine, inhibit FLT3, CDKs, and PDGFR kinases [2]. This compound serves as the essential precursor for generating compounds targeting these kinase families, which are implicated in cancer and proliferative diseases. The pre-installed N9-cyclopentyl group eliminates the need for late-stage alkylation, reducing synthetic complexity and improving overall yield in multi-kinase inhibitor development campaigns.

Building Block Procurement for Purine-Focused Combinatorial Chemistry

For combinatorial chemistry groups building purine-focused libraries, 2,6-dichloro-9-cyclopentyl-9H-purine offers distinct procurement value relative to alternative building blocks. The compound contains the N9-cyclopentyl pharmacophore pre-installed, eliminating a synthetic step compared to using 2,6-dichloropurine followed by N9-alkylation . The enhanced lipophilicity from the cyclopentyl group improves cellular permeability of final compounds compared to libraries built from unsubstituted purine cores . The dichloro substitution pattern provides orthogonal reactivity enabling parallel library synthesis with diverse amine sets at C6 and C2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-dichloro-9-cyclopentyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.